(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one
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Overview
Description
(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one is a complex organic compound characterized by the presence of a benzimidazole core, a trifluoromethyl group, and a propenone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.
Formation of the Propenone Moiety: The final step involves the condensation of the benzimidazole derivative with a suitable aldehyde or ketone in the presence of a base to form the propenone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Benzimidazoles: Compounds with similar benzimidazole cores and trifluoromethyl groups.
Propenone Derivatives: Compounds with similar propenone moieties.
Uniqueness
(Z)-3-(dimethylamino)-1-{1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2-propen-1-one is unique due to the combination of its structural features, including the trifluoromethyl group, benzimidazole core, and propenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-1-[1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c1-25(2)12-11-18(27)19-24-16-5-3-4-6-17(16)26(19)13-14-7-9-15(10-8-14)20(21,22)23/h3-12H,13H2,1-2H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYFSFIWARXILP-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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